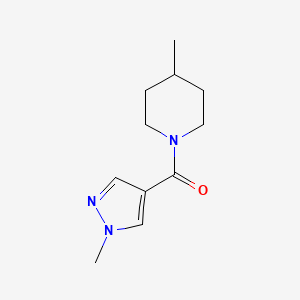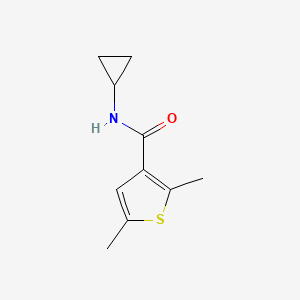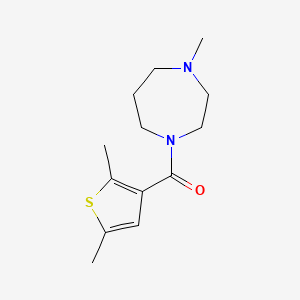
(4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone, also known as MDPV, is a synthetic cathinone that has gained significant attention in the scientific community due to its potential use as a research tool. MDPV is a psychoactive compound that has been found to have stimulant effects, and as such, it has been explored for its potential applications in a variety of research fields.
作用機序
(4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This means that it blocks the reuptake of these neurotransmitters, leading to an increase in their levels in the brain. This increase in neurotransmitter levels is responsible for the stimulant effects of (4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone.
Biochemical and Physiological Effects:
(4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone has been found to have a number of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. (4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone has also been found to increase the release of dopamine, norepinephrine, and serotonin in the brain. These effects can lead to feelings of euphoria, increased energy, and increased alertness.
実験室実験の利点と制限
(4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone has a number of advantages and limitations for use in lab experiments. One advantage is that it is a potent stimulant, which makes it useful for studying the effects of stimulants on the brain. However, one limitation is that its effects are short-lived, which can make it difficult to study long-term effects. Additionally, (4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone is a controlled substance, which can make it difficult to obtain and use in lab experiments.
将来の方向性
There are a number of future directions for research on (4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone. One area of research is the development of new synthetic cathinones that have similar effects to (4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone but with fewer side effects. Another area of research is the development of new treatments for addiction to stimulants such as (4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone. Additionally, research is needed to better understand the long-term effects of (4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone use on the brain and body.
合成法
(4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone can be synthesized through a number of different methods, including the reaction of pyrazole with piperidine and methyl iodide. Other methods involve the use of reagents such as acetic anhydride and thionyl chloride. The synthesis of (4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone is a complex process that requires specialized knowledge and equipment.
科学的研究の応用
(4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone has been studied for its potential applications in a variety of research fields, including neuroscience, pharmacology, and toxicology. In neuroscience, (4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone has been used to study the effects of stimulants on the brain, including the mechanisms of action and the effects on neurotransmitter systems. In pharmacology, (4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone has been studied for its potential use as a therapeutic agent, particularly in the treatment of depression and other mood disorders. In toxicology, (4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone has been studied for its potential toxicity and the effects on the body.
特性
IUPAC Name |
(4-methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9-3-5-14(6-4-9)11(15)10-7-12-13(2)8-10/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDLXVKLRRBUCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-benzylpiperazin-1-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7501808.png)
![(3R)-1-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]piperidin-3-ol](/img/structure/B7501814.png)









